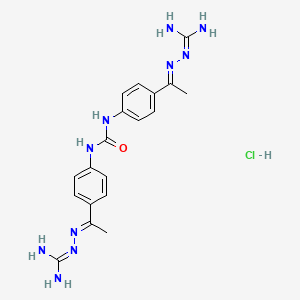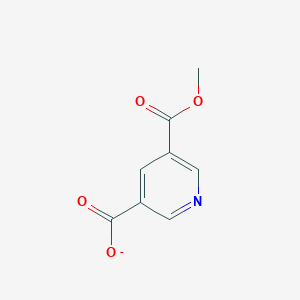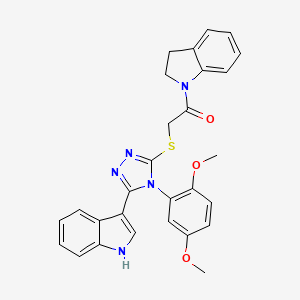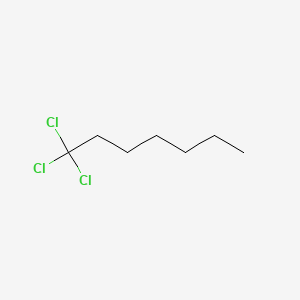
Hydrazinecarboximidamide, 2,2'-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride involves the reaction of hydrazinecarboximidamide with a carbonyl compound under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involving this compound typically occur at the hydrazinecarboximidamide moiety, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride has several scientific research applications:
Cancer Research: It is used as an inhibitor of Chk2 to study the role of this kinase in cancer cell proliferation and survival. .
Cell Cycle Studies: Researchers use this compound to investigate the mechanisms of cell cycle regulation and DNA damage response.
Autophagy Research: It has been found to induce autophagy in certain cancer cell lines, making it a valuable tool for studying autophagy pathways
Mécanisme D'action
The mechanism of action of Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride involves the inhibition of Chk2 kinase activity. This compound competes with ATP for binding to the active site of Chk2, thereby preventing its autophosphorylation and subsequent phosphorylation of downstream substrates. This inhibition disrupts the DNA damage response and cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride is unique in its selective inhibition of Chk2 over other kinases like Chk1. Similar compounds include:
4,4’-Diacetyldiphenylurea-bis(guanylhydrazone): Another Chk2 inhibitor with a different chemical structure.
NSC 109555: A bis-guanylhydrazone compound with similar inhibitory properties but different molecular targets
These compounds share similar inhibitory effects on Chk2 but differ in their chemical structures and specific molecular targets, highlighting the uniqueness of Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride .
Propriétés
Numéro CAS |
15427-75-5 |
|---|---|
Formule moléculaire |
C19H25ClN10O |
Poids moléculaire |
444.9 g/mol |
Nom IUPAC |
1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;hydrochloride |
InChI |
InChI=1S/C19H24N10O.ClH/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);1H/b26-11+,27-12+; |
Clé InChI |
FPIKMLZWCUBRIP-NJFKTRIISA-N |
SMILES isomérique |
C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C.Cl |
SMILES canonique |
CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid](/img/structure/B14140866.png)

![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)



![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)


![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)




